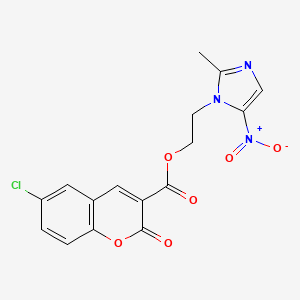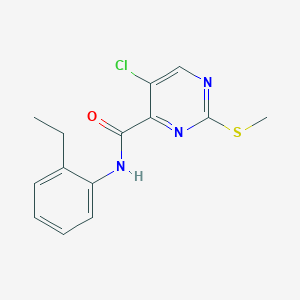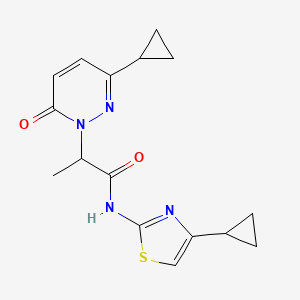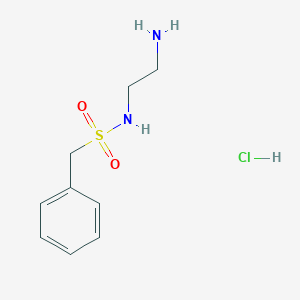
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of imidazole and chromene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the imidazole derivative: Starting with 2-methyl-5-nitroimidazole, the compound is reacted with an appropriate alkylating agent to introduce the ethyl group.
Synthesis of the chromene derivative: The chromene moiety is synthesized through a series of reactions involving the cyclization of suitable precursors.
Coupling reaction: The final step involves the esterification of the imidazole derivative with the chromene carboxylic acid derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group in the imidazole ring can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can also be reduced to an amino group under suitable conditions.
Substitution: The chloro group in the chromene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted chromene derivatives with various functional groups.
Scientific Research Applications
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties due to the presence of the nitroimidazole moiety.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand the interactions of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate involves its interaction with cellular components. The nitro group in the imidazole ring can undergo bioreduction to form reactive intermediates that can damage DNA and other cellular structures. This makes it effective as an antimicrobial and anticancer agent. The chromene moiety may also contribute to its biological activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.
Coumarin derivatives: Compounds with a chromene structure that have various biological activities.
Uniqueness
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate is unique due to the combination of the nitroimidazole and chromene moieties in a single molecule. This dual functionality can provide synergistic effects, enhancing its biological activity and making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 6-chloro-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O6/c1-9-18-8-14(20(23)24)19(9)4-5-25-15(21)12-7-10-6-11(17)2-3-13(10)26-16(12)22/h2-3,6-8H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGJQTGHIILAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)prop-2-en-1-one](/img/structure/B2700408.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2700412.png)
![4-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2700413.png)
![2-Piperidin-3-yl-2-azaspiro[4.4]nonane-1,3-dione;hydrochloride](/img/structure/B2700414.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide](/img/structure/B2700415.png)

![2-{[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2700419.png)

![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2700421.png)



![2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2700429.png)
![N-[(6-Methoxynaphthalen-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2700430.png)
